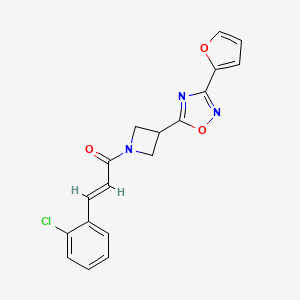

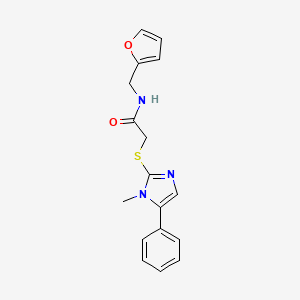

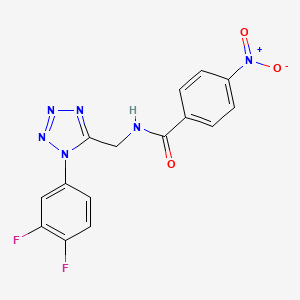

![molecular formula C14H26N2O3 B2796191 4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester CAS No. 1250994-52-5](/img/structure/B2796191.png)

4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C14H26N2O3. It is also known as "tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 . This code provides a specific description of the molecular structure, including the arrangement of atoms and bonds.Scientific Research Applications

Synthesis of Dipeptides

A study by Nowshuddin & Reddy (2011) demonstrated a two-step procedure for synthesizing a dipeptide using N-hydroxy-3-azaspiro[5.5]undecane-2,4-dione (HO-ASUD) activated α-amino acids, which relates to the chemical structure of interest. This method was effective for coupling a variety of chiral amino acids without losing enantiomeric purity, producing fifteen dipeptides including previously unreported ones (Nowshuddin & Reddy, 2011).

Spiro[4.5] and Spiro[4.6] Carboxylic Acids

Scott et al. (1985) synthesized and evaluated spiro[4.5] and spiro[4.6] carboxylic acids, which are analogues of valproic acid. These compounds were tested for anticonvulsant activity, with spiro[4.6]undecane-2-carboxylic acid showing the most promising results. The study highlights the potential of these spiro compounds in pharmaceutical applications (Scott et al., 1985).

High-Pressure Activation in Amine Addition

Rulev et al. (1998) explored the use of high pressure to activate methyl or ethyl 4-tert-butylcyclohexylidene bromoacetates with amines, leading to various products including spiro aziridine derivatives. This research indicates potential applications in synthesizing spirocyclamines and other related compounds (Rulev et al., 1998).

Exploratory Library Preparation

Walters et al. (2002) reported the preparation of a novel spirocyclic template from tert-butoxycarbonyl-4-piperidone for exploratory library generation. The process involved ketone allylation, etherification, and ring-closing metathesis reactions, highlighting the compound's utility in synthesizing structurally novel spirocyclic amino alcohols (Walters et al., 2002).

Reaction with N,N-Dimethylformamide Dimethyl Acetal

Moskalenko & Boev (2012) investigated the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal. This study provides insights into the reactivity of such spirocyclic compounds, which can be useful in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

properties

IUPAC Name |

tert-butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-5-14(6-8-16)10-11(15)4-9-18-14/h11H,4-10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGXPXOAIZQEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

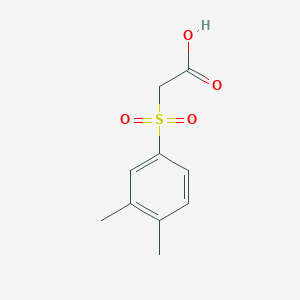

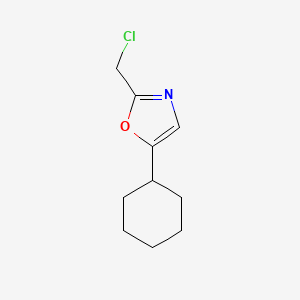

![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)

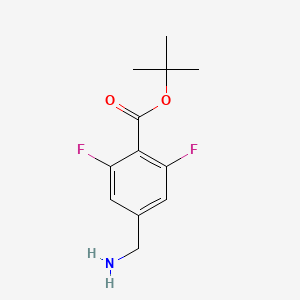

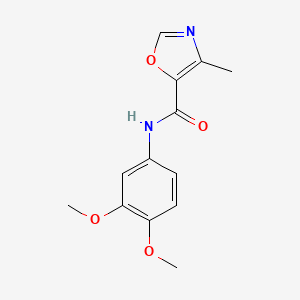

![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)

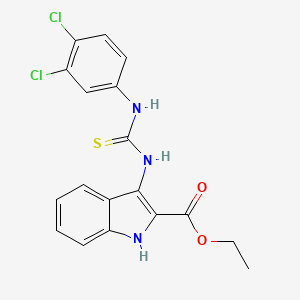

![2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2796127.png)